molecular formula C9H13Cl2N3O B13063528 (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine

Cat. No.: B13063528
M. Wt: 250.12 g/mol
InChI Key: GZGPHHGRJAAMLM-MLPAPPSSSA-N
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Description

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is a synthetic compound characterized by the presence of a dichloroimidazole ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of the hydroxylamine functional group in (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene] enhances its efficacy against a range of bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis and Testing
A study synthesized various derivatives of this compound to evaluate their antimicrobial activity. The results demonstrated that certain modifications in the side chains significantly increased antibacterial potency, suggesting a structure-activity relationship that could guide future drug development efforts.

Biochemistry

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Synthase
In vitro studies have shown that (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine effectively inhibits nitric oxide synthase (NOS), an enzyme linked to inflammatory responses. This inhibition was quantified using assays that measure nitric oxide production, revealing a dose-dependent effect.

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its ability to form stable bonds can lead to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength.

Case Study: Development of Thermoresponsive Polymers
Researchers have utilized this compound in the synthesis of thermoresponsive polymers. These polymers exhibit changes in solubility and viscosity with temperature variations, making them suitable for applications in drug delivery systems where controlled release is critical.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against S. aureus and E. coli ,
BiochemistryInhibits nitric oxide synthase ,
Materials ScienceUsed in thermoresponsive polymer development ,

Mechanism of Action

The mechanism of action of (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichloroimidazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine is unique due to its combination of a dichloroimidazole ring and a hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine, also known as 1-(4,5-dichloro-1H-imidazol-1-yl)-3,3-dimethyl-2-butanone oxime, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13Cl2N3O
  • Molecular Weight : 250.12502 g/mol
  • CAS Number : [Not available in the search results]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticonvulsant properties and potential effects on ion channels, particularly sodium channels, which are crucial in neuronal excitability.

Anticonvulsant Activity

A study investigated a series of compounds related to hydroxylamines and their anticonvulsant effects. The compound encoded as 1g displayed significant anticonvulsant activity in a maximal electroshock seizure test with an effective dose (ED50) of 29 mg/kg. This suggests that similar structures may share this beneficial effect against seizures .

Antimicrobial Properties

Research indicates that derivatives of imidazole-based compounds often exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains .

Study 1: Anticonvulsant Evaluation

In a controlled study involving the maximal electroshock seizure test in mice:

  • Test Compound : this compound was evaluated alongside other known anticonvulsants.
  • Findings : The compound demonstrated a promising profile with no neurotoxic effects observed at lower doses (30 mg/kg), indicating a favorable safety margin for further development.

Study 2: Ion Channel Interaction

Docking simulations and in vitro assays were conducted to explore the interaction of this compound with sodium channels:

  • Methods : Patch clamp techniques were utilized to assess the inhibitory effects on sodium channel activity.
  • Results : The compound showed potential as a sodium channel blocker, which is significant for its anticonvulsant action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantED50 = 29 mg/kg
AntimicrobialEffective against bacterial strains
Sodium Channel BlockerPotential inhibition observed

Properties

Molecular Formula

C9H13Cl2N3O

Molecular Weight

250.12 g/mol

IUPAC Name

(NE)-N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H13Cl2N3O/c1-9(2,3)6(13-15)4-14-5-12-7(10)8(14)11/h5,15H,4H2,1-3H3/b13-6-

InChI Key

GZGPHHGRJAAMLM-MLPAPPSSSA-N

Isomeric SMILES

CC(C)(C)/C(=N\O)/CN1C=NC(=C1Cl)Cl

Canonical SMILES

CC(C)(C)C(=NO)CN1C=NC(=C1Cl)Cl

Origin of Product

United States

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